molecular formula C6H14ClNO3 B101481 3-Amino-4,5-dihydroxy-hexanal CAS No. 19196-51-1

3-Amino-4,5-dihydroxy-hexanal

Cat. No.: B101481
CAS No.: 19196-51-1
M. Wt: 183.63 g/mol
InChI Key: FHYCNFQONIRRCV-UHFFFAOYSA-N
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Description

3-Amino-4,5-dihydroxy-hexanal, also known as ADH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADH is a highly reactive molecule that can be synthesized using different methods.

Scientific Research Applications

Interaction with Food Components and Lipid Oxidation

Research has shown that hexanal, a product arising from the oxidation of omega-6 fatty acids, can interact with sulfhydryl- and amine-containing compounds such as polyamines and amino acids like histidine. This interaction is significant because aldehydic lipid oxidation products like hexanal can react with various food components, potentially altering their concentration in oxidizing lipids. The study by Zhou and Decker (1999) specifically highlights the quenching activity of histidine-containing dipeptides on hexanal, suggesting the possibility of designing peptides to manage saturated aldehydes in food products Zhou & Decker, 1999.

Application in Fresh-Sliced Apples

Hexanal has also been evaluated for its potential use in improving the hygienic safety and shelf life of minimally processed foods, such as fresh-sliced apples. Lanciotti et al. (2003) investigated the antimicrobial activity of hexanal, (E)-2-hexenal, and hexyl acetate, finding significant inhibitory effects against common pathogenic microorganisms. This suggests that such compounds can be utilized for both extending shelf life and enhancing the safety of food products Lanciotti et al., 2003.

In Synthesis and Anticancer Evaluation

The synthesis of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, including processes involving amino-dihydroxy-hexanal structures, has been explored for anticancer applications. Bekircan et al. (2008) synthesized and screened compounds for their anticancer activity against a panel of cancer cell lines, demonstrating the potential of such derivatives in cancer treatment Bekircan et al., 2008.

Role in Flavor Development in Tomato Fruit

The formation of volatile aldehydes like hexanal upon the maceration of tomato fruit has been studied to understand their role in flavor development. Riley and Thompson (1998) found that hexanal and cis-3-hexenal levels increase significantly upon tissue disruption in ripe tomato fruit, indicating that these compounds contribute to tomato flavor primarily after tissue damage rather than accumulating during ripening Riley & Thompson, 1998.

Mechanism of Action

Target of Action

Daunosamine is a component of the anthracycline class of antineoplastics . The primary targets of this compound are cancer cells, particularly those involved in leukemias and solid tumors . The daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .

Mode of Action

The mode of action of Daunosamine involves its interaction with cancer cells. It is linked to a derivative of naphthacene as part of the anthracycline class of antineoplastics . The compound exhibits very high antimitotic activity, which unfortunately is accompanied by a low selectivity .

Biochemical Pathways

The dnrQ gene is required for the synthesis of daunosamine . The nucleotide activated sugar donor that provides the L-daunosamine group for attachment to the natural product scaffold in the biosynthesis of these anthracyclines is dTDP-L-daunosamine . The enzymatic steps in this reconstituted pathway have been studied, providing several insights into the assembly of this precursor .

Pharmacokinetics

The compound is soluble in water , which suggests it may have good bioavailability

Result of Action

The result of Daunosamine’s action is its potent anticancer activity. The sugar moiety, L-daunosamine, plays a key role in the bioactivity of these molecules . For example, in semisynthetic anthracycline derivatives such as epirubicin, alteration in the configuration of a single stereocenter of the sugar unit generates a chemotherapeutic drug with lower cardiotoxicity .

Action Environment

The action environment of Daunosamine can influence its action, efficacy, and stability. For instance, the compound responds with polymers like cellulose and lignin if it is in excess . Therefore, the collection of birch juice, which contains Daunosamine, can be very helpful for the birch tree

Biochemical Analysis

Biochemical Properties

3-Amino-4,5-dihydroxy-hexanal is involved in several biochemical reactions, primarily due to its role as a sugar moiety in glycosylation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to target molecules. This interaction is crucial for the biosynthesis of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity .

Cellular Effects

This compound influences various cellular processes. It affects cell function by participating in glycosylation, which is vital for protein folding, stability, and cell-cell communication. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, glycosylation of proteins can alter their activity, localization, and interactions with other cellular components .

Molecular Mechanism

At the molecular level, this compound exerts its effects through glycosylation. It binds to glycosyltransferases, facilitating the transfer of sugar moieties to proteins and lipids. This process can lead to enzyme activation or inhibition, changes in gene expression, and modulation of cellular pathways. The binding interactions of this compound with glycosyltransferases are critical for its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its stability can be affected by environmental conditions such as pH and temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote healthy metabolism. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and glycosidases, which are essential for the metabolism of glycoproteins and glycolipids. These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions are crucial for its localization and accumulation in target cells. The compound’s distribution can affect its bioavailability and efficacy in biochemical processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical functions. Targeting signals and post-translational modifications direct this compound to particular organelles, such as the Golgi apparatus and endoplasmic reticulum. These localizations are essential for its role in glycosylation and other cellular processes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Amino-4,5-dihydroxy-hexanal involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Glyceraldehyde", "Ammonia", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Glyceraldehyde is reacted with ammonia in the presence of a catalyst to form 3-Amino-1,2-propanediol.", "Step 2: 3-Amino-1,2-propanediol is oxidized with hydrogen peroxide to form 3-Amino-4,5-dihydroxy-pentanal.", "Step 3: 3-Amino-4,5-dihydroxy-pentanal is further oxidized with hydrogen peroxide to form 3-Amino-4,5-dihydroxy-hexanal." ] }

19196-51-1

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

3-amino-4,5-dihydroxyhexanal;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H

InChI Key

FHYCNFQONIRRCV-UHFFFAOYSA-N

SMILES

CC(C(C(CC=O)N)O)O

Canonical SMILES

CC(C(C(CC=O)N)O)O.Cl

synonyms

6,6,6-trifluoro-L-daunosamine
daunosamine
daunosamine hydrochloride

Origin of Product

United States

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